N-trans-Feruloyltyramine

概要

説明

N-trans-Feruloyltyramine, also known as this compound, is a natural product derived from plant sources. It is recognized for its anti-inflammatory properties and potential antioxidant activities. This compound is an inhibitor of cyclooxygenase 1 and cyclooxygenase 2 enzymes, which play a crucial role in the inflammatory process .

準備方法

Synthetic Routes and Reaction Conditions

N-trans-Feruloyltyramine can be synthesized through the reaction of ferulic acid with tyramine. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond between ferulic acid and tyramine .

Industrial Production Methods

The industrial production of this compound involves the extraction of ferulic acid and tyramine from natural sources, followed by their chemical coupling. The process includes steps such as extraction, purification, and chemical synthesis under controlled conditions to ensure high purity and yield .

化学反応の分析

Types of Reactions

N-trans-Feruloyltyramine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction of this compound can lead to the formation of reduced amide derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the phenolic hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Reduced amide derivatives.

Substitution: Substituted phenolic derivatives.

科学的研究の応用

N-trans-Feruloyltyramine has a wide range of scientific research applications:

作用機序

N-trans-Feruloyltyramine exerts its effects primarily through the inhibition of cyclooxygenase 1 and cyclooxygenase 2 enzymes, which are involved in the synthesis of pro-inflammatory mediators. Additionally, this compound has been shown to suppress the expression of inducible nitric oxide synthase and inhibit the activation of nuclear factor-kappa B, a key regulator of the inflammatory response . Molecular docking studies have revealed that this compound has strong binding affinity with epidermal growth factor receptor and mitogen-activated protein kinase 1, suggesting its involvement in the PI3K-Akt and MAPK signaling pathways .

類似化合物との比較

N-trans-Feruloyltyramine is similar to other natural anti-inflammatory compounds such as:

Capsaicin: Known for its pain-relieving properties and ability to inhibit substance P.

Hypaphorine: Exhibits anti-inflammatory and antioxidant activities.

Quercetin: A flavonoid with potent anti-inflammatory and antioxidant effects.

Uniqueness

This compound is unique due to its dual inhibition of cyclooxygenase 1 and cyclooxygenase 2 enzymes, as well as its ability to modulate multiple signaling pathways involved in inflammation. This makes it a promising candidate for the development of new anti-inflammatory therapies .

生物活性

N-trans-Feruloyltyramine (NTF) is a phenylpropanoid compound known for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and potential neuroprotective effects. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of NTF.

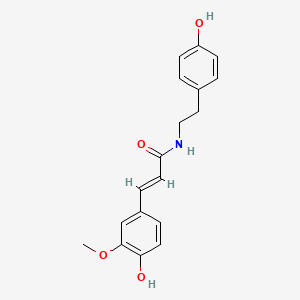

Chemical Structure and Properties

This compound is characterized by an amide group incorporated into its phenylpropanoid structure. It exists as a trans-isomer and has been isolated from various plant sources, notably Arcangelisia gusanlung and Portulaca oleracea . The compound's structural properties contribute to its biological activities.

Antioxidant Activity

NTF exhibits significant antioxidant properties. In a study examining its effects on scopolamine-induced oxidative stress in rat brains, NTF treatment reduced reactive oxygen species (ROS) levels and improved cognitive functions as assessed by the Morris water maze test. This suggests that NTF may protect against neurodegenerative conditions by mitigating oxidative stress .

Anti-inflammatory Mechanisms

The anti-inflammatory effects of NTF have been extensively studied, particularly in macrophage models. Research indicates that NTF significantly inhibits the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is mediated through the suppression of the AP-1 and JNK signaling pathways, leading to decreased nitric oxide (NO) and prostaglandin E2 (PGE2) production .

Table 1: Summary of Anti-inflammatory Effects of this compound

| Study Reference | Cell Model | Key Findings |

|---|---|---|

| RAW 264.7 | Inhibition of iNOS and COX-2 expression | |

| Rat Brain | Reduced ROS and inflammatory markers | |

| RAW 264.7 | Decreased NO and PGE2 production |

Antimicrobial Properties

NTF has demonstrated antimicrobial activity against various pathogens. It shows efficacy in inhibiting bacterial growth, which positions it as a potential candidate for developing natural antimicrobial agents .

Neuroprotective Effects

In addition to its antioxidant properties, NTF has been observed to exert neuroprotective effects in models of cholinergic dysfunction. In studies involving scopolamine-induced memory impairment, NTF treatment not only improved cognitive performance but also attenuated apoptosis and inflammation in brain tissues . These findings suggest that NTF could be beneficial for conditions like Alzheimer's disease by promoting cholinergic function and reducing neuroinflammation.

Metabolic Implications

Emerging research highlights the role of NTF in metabolic processes, particularly its potential influence on gut microbiota. A study showed that both NTF and its related compound N-trans-caffeoyltyramine positively impacted gut microbiome composition, enhancing microbial diversity and productivity during fermentation assays . This suggests potential applications in gut health and metabolic syndrome management.

Table 2: Biological Activities of this compound

特性

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-23-17-12-14(4-8-16(17)21)5-9-18(22)19-11-10-13-2-6-15(20)7-3-13/h2-9,12,20-21H,10-11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNNKDMSXVRADT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65646-26-6 | |

| Record name | N-Feruloyltyramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65646-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。